molecular formula C12H17N B14707335 Piperidine, 2-methyl-1-phenyl- CAS No. 14142-16-6

Piperidine, 2-methyl-1-phenyl-

Cat. No.: B14707335
CAS No.: 14142-16-6
M. Wt: 175.27 g/mol
InChI Key: BBNBOKJANATNAE-UHFFFAOYSA-N
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Description

Piperidine, 2-methyl-1-phenyl- is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge. The compound is notable for its structural motif, which is present in numerous natural alkaloids and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine, 2-methyl-1-phenyl- can be synthesized through various methods. One common approach involves the hydrogenation of pyridine derivatives. For instance, the reduction of pyridine using a molybdenum disulfide catalyst can yield piperidine derivatives . Another method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex .

Industrial Production Methods

Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 2-methyl-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, substituted piperidines, and various piperidine derivatives .

Mechanism of Action

The mechanism of action of piperidine, 2-methyl-1-phenyl- involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 2-methyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural motif is prevalent in many natural alkaloids and synthetic pharmaceuticals, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

14142-16-6

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-methyl-1-phenylpiperidine

InChI

InChI=1S/C12H17N/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3

InChI Key

BBNBOKJANATNAE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=CC=CC=C2

Origin of Product

United States

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